molecular formula C25H22N2O3 B2448961 (2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 1327184-67-7

(2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2448961
CAS No.: 1327184-67-7
M. Wt: 398.462
InChI Key: QAPUFRKWKLUJBV-RFBIWTDZSA-N
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Description

(2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2-methoxyphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-16-12-13-20(17(2)14-16)26-24(28)19-15-18-8-4-6-10-22(18)30-25(19)27-21-9-5-7-11-23(21)29-3/h4-15H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPUFRKWKLUJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 2H-chromene-3-carboxylic acid with 2,4-dimethylaniline and 2-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the chromene ring or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted chromene derivatives.

Scientific Research Applications

(2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant effects.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(2,4-dimethylphenyl)-2-[(2-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-N-(2,4-dimethylphenyl)-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-N-(2,4-dimethylphenyl)-2-[(2-nitrophenyl)imino]-2H-chromene-3-carboxamide

Uniqueness

(2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate compared to similar compounds.

Biological Activity

Basic Information

  • Molecular Formula: C23H22N2O3
  • Molecular Weight: 374.44 g/mol
  • IUPAC Name: (2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Structural Representation

The compound features a chromene structure with a carboxamide functional group and two phenyl rings substituted at specific positions. This unique arrangement contributes to its biological activity.

Anticancer Properties

Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, studies have shown that certain analogs of chromene compounds can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Growth : A study demonstrated that related chromene compounds significantly reduced the viability of cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The IC50 values for these compounds ranged from 0.3 to 1.2 µM, indicating potent cytotoxicity against these cells .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit key survival pathways in cancer cells. For example, some derivatives disrupt the interaction between MDM2 and p53, leading to the reactivation of p53 function in tumor cells .

Other Biological Activities

Beyond anticancer effects, chromene derivatives have been investigated for other biological activities:

  • Anti-inflammatory Effects : Certain studies suggest that chromenes may exhibit anti-inflammatory properties through the modulation of inflammatory cytokines.
  • Antioxidant Activity : The presence of phenolic groups in their structure may contribute to antioxidant effects, helping to neutralize free radicals.

Study on Anticancer Activity

A notable study published in 2021 explored the potential of chromene derivatives as dual inhibitors targeting MDM2 and XIAP proteins involved in cancer progression. The results indicated that specific derivatives showed enhanced potency compared to existing treatments, with significant reductions in cell viability across multiple cancer cell lines .

In Vivo Studies

In vivo studies have also been conducted to evaluate the safety and efficacy of these compounds. For instance, animal models treated with specific chromene derivatives demonstrated reduced tumor growth rates without significant toxicity observed at therapeutic doses .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of MCF-7 and leukemia cell lines
Anti-inflammatoryModulation of cytokines
AntioxidantNeutralization of free radicals

IC50 Values for Selected Chromene Derivatives

Compound NameCell LineIC50 (µM)
Chromene Derivative AMCF-70.3
Chromene Derivative BEU-3 (ALL)0.4
Chromene Derivative CNB-1643 (NB)1.0

Q & A

Basic: What are the common synthetic routes for preparing this compound, and how are intermediates characterized?

Answer:
The compound is typically synthesized via a Knoevenagel condensation between 2-hydroxybenzaldehyde derivatives and substituted acetamides. For example, 2-imino-N-phenyl-2H-chromene-3-carboxamide derivatives are synthesized by reacting 2-hydroxybenzaldehyde with N-(2,4-dimethylphenyl)-2-cyanoacetamide under basic conditions (e.g., sodium carbonate) in ethanol or methanol under reflux . Intermediates are characterized using:

  • Elemental analysis for purity verification.
  • IR spectroscopy to confirm imine (C=N, ~1600–1650 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) functional groups.
  • NMR (¹H/¹³C) to resolve substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the 6.5–8.5 ppm range) .

Advanced: How do reaction conditions (solvent, temperature, catalysts) influence yield and stereochemical purity in Z-configuration retention?

Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance imine formation but may promote side reactions; ethanol/methanol balances reactivity and stability .
  • Temperature : Reflux (~80°C) accelerates condensation but risks E/Z isomerization. Lower temperatures (50–60°C) favor Z-configuration retention .
  • Catalysts : Mild bases (K₂CO₃) minimize hydrolysis of the imine group compared to stronger bases like NaOH .
  • Monitoring : TLC (hexane:ethyl acetate, 3:1) tracks reaction progress, while HPLC ensures stereochemical purity (>95% Z-isomer) .

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methoxy groups, aryl protons). NOESY confirms Z-configuration via spatial proximity of imine and chromene protons .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., C=N bond length ~1.28 Å) and packing motifs. The 2,4-dimethylphenyl group’s dihedral angle with the chromene core (~30–40°) impacts planarity .

Advanced: What challenges arise in resolving structural contradictions (e.g., tautomerism vs. stereoisomerism) in analogs?

Answer:

  • Tautomerism : The imine group (C=N) may tautomerize to enamine (C-N), detectable via variable-temperature NMR (VT-NMR) in DMSO-d₆ .
  • Stereochemical ambiguity : Overlapping signals in crowded aromatic regions require 2D NMR (HSQC, HMBC) or computational DFT studies to distinguish Z/E isomers .
  • Crystallographic twinning : High-resolution data (d < 0.8 Å) and SHELXL refinement resolve disorder in polymorphic forms .

Basic: What biological activities are reported for this compound, and how are assays designed?

Answer:

  • Anticancer activity : Tested via MTT assays (IC₅₀ ~10–50 μM) against HeLa or MCF-7 cells. Methoxy and chloro substituents enhance cytotoxicity by intercalating DNA .
  • Anti-inflammatory effects : COX-2 inhibition (ELISA, IC₅₀ ~5–20 μM) correlates with reduced NO production in RAW 264.7 macrophages .
  • Antimicrobial screening : Agar diffusion assays (MIC ~25–100 μg/mL) against S. aureus and E. coli .

Advanced: How can structure-activity relationships (SAR) guide optimization for target selectivity?

Answer:

  • Substituent effects : 2-Methoxy groups improve solubility but reduce metabolic stability; 4-chloro analogs show higher kinase inhibition (e.g., EGFR, IC₅₀ ~0.5 μM) .
  • Scaffold rigidity : Fused pyrimidine rings (chromeno[2,3-d]pyrimidin-4-one derivatives) enhance binding to ATP pockets in kinases .
  • Computational docking : AutoDock Vina predicts binding modes (e.g., hydrogen bonds with Thr766 in EGFR) .

Basic: How are stability and degradation profiles assessed under physiological conditions?

Answer:

  • pH stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor via HPLC; half-life >24 h indicates suitability for oral delivery .
  • Photodegradation : Expose to UV light (254 nm); LC-MS identifies cleavage products (e.g., chromene ring opening) .

Advanced: What strategies resolve discrepancies in biological data across studies (e.g., conflicting IC₅₀ values)?

Answer:

  • Assay standardization : Normalize cell viability assays (MTT vs. resazurin) and control for serum protein binding .
  • Metabolic interference : Test metabolites (e.g., CYP3A4-mediated oxidation) using liver microsomes .
  • Batch variability : Characterize purity (>98% by HPLC) and confirm crystallinity (PXRD) .

Basic: What computational tools predict physicochemical properties (logP, solubility)?

Answer:

  • SwissADME : Estimates logP (~3.5) and aqueous solubility (~20 μM), critical for bioavailability .
  • Molinspiration : Predicts drug-likeness (e.g., Lipinski’s rule compliance: MW <500, H-bond donors <5) .

Advanced: How can green chemistry principles improve synthetic scalability?

Answer:

  • Solvent reduction : Microwave-assisted synthesis in ethanol cuts reaction time (30 min vs. 6 h) .
  • Catalyst recycling : Immobilized lipases or reusable Amberlyst-15 enhance atom economy .

Basic: What analytical challenges arise in quantifying trace impurities?

Answer:

  • HPLC-MS/MS : Detects impurities <0.1% (e.g., unreacted 2-hydroxybenzaldehyde at RT ~4.2 min) .
  • ICP-OES : Screens for heavy metal catalysts (e.g., Pd <10 ppm) .

Advanced: What mechanistic studies elucidate the compound’s mode of action (e.g., ROS generation vs. receptor binding)?

Answer:

  • ROS detection : DCFH-DA fluorescence in treated cells confirms oxidative stress .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD ~nM range) to purified targets .

Tables:

Table 1. Key Spectral Data for Structural Validation

TechniqueKey SignalsReference
¹H NMR (400 MHz)δ 8.2 (s, 1H, C=N), δ 3.8 (s, 3H, OCH₃)
¹³C NMRδ 168.5 (C=O), δ 159.2 (C=N)
IR1650 cm⁻¹ (C=N), 1680 cm⁻¹ (C=O)

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